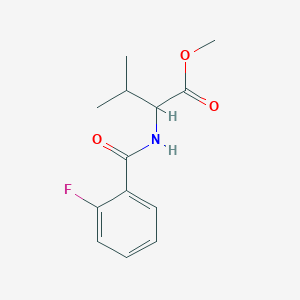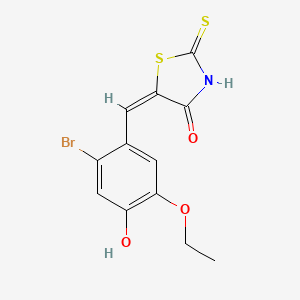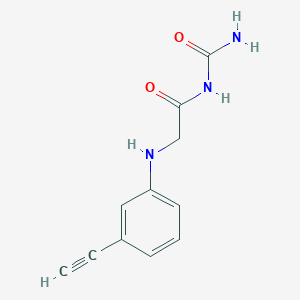
n-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-iodo-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-iodo-N-methylbenzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tetrahydrothiophene ring with a sulfone group, an iodine atom attached to the benzene ring, and a methyl group attached to the nitrogen atom of the amide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-iodo-N-methylbenzamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydrothiophene ring, followed by the introduction of the sulfone group through oxidation. The iodination of the benzene ring is usually achieved using iodine or iodine monochloride in the presence of a suitable catalyst. The final step involves the formation of the amide bond by reacting the iodinated benzene derivative with N-methylamine under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to achieve efficient and cost-effective production.
化学反应分析
Types of Reactions: n-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-iodo-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Further oxidized sulfone derivatives.
Reduction: Deiodinated benzamide derivatives.
Substitution: Substituted benzamide derivatives with various functional groups.
科学研究应用
Chemistry: n-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-iodo-N-methylbenzamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the interactions of sulfone-containing molecules with biological targets. Its iodine atom also makes it useful in radiolabeling studies.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.
作用机制
The mechanism of action of n-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-iodo-N-methylbenzamide involves its interaction with specific molecular targets. The sulfone group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The iodine atom can participate in halogen bonding, further stabilizing the interaction with the target. The compound’s overall structure allows it to fit into specific binding pockets, modulating the activity of the target protein or enzyme.
相似化合物的比较
n-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: This compound shares the tetrahydrothiophene ring with a sulfone group but differs in the presence of a pyrazole ring instead of a benzene ring.
n-(1,1-Dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide: This compound has a similar tetrahydrothiophene ring with a sulfone group but contains a hydrazinecarbothioamide moiety instead of a benzamide group.
Uniqueness: n-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-iodo-N-methylbenzamide is unique due to the presence of the iodine atom on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. The combination of the sulfone group and the iodine atom makes this compound particularly interesting for further research and development.
属性
分子式 |
C12H14INO3S |
|---|---|
分子量 |
379.22 g/mol |
IUPAC 名称 |
N-(1,1-dioxothiolan-3-yl)-3-iodo-N-methylbenzamide |
InChI |
InChI=1S/C12H14INO3S/c1-14(11-5-6-18(16,17)8-11)12(15)9-3-2-4-10(13)7-9/h2-4,7,11H,5-6,8H2,1H3 |
InChI 键 |
PTGMXTBLVYYAJJ-UHFFFAOYSA-N |
规范 SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![3-[(3-Methyl-1,2-oxazol-5-yl)methoxy]propanoic acid](/img/structure/B14915220.png)


![2-(2-Iodophenyl)-1H-benzo[d]imidazole](/img/structure/B14915227.png)

